molecular formula C25H28ClN3O4S B2533971 N-(2-chlorobenzyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878060-40-3

N-(2-chlorobenzyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2533971
CAS No.: 878060-40-3
M. Wt: 502.03
InChI Key: COJGZGVWOKWPAO-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic compound featuring a multi-substituted indole core. Its structure includes:

  • A 1H-indol-3-yl moiety functionalized with a sulfonyl group.
  • A 4-methylpiperidin-1-yl group linked via a 2-oxoethyl chain to the indole nitrogen.
  • A 2-chlorobenzyl substituent attached to the acetamide group.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O4S/c1-18-10-12-28(13-11-18)25(31)16-29-15-23(20-7-3-5-9-22(20)29)34(32,33)17-24(30)27-14-19-6-2-4-8-21(19)26/h2-9,15,18H,10-14,16-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJGZGVWOKWPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, also identified by its CAS number 878054-59-2, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly in relation to neurodegenerative diseases, with an emphasis on its mechanisms of action, efficacy, and safety profiles.

Chemical Structure and Properties

The molecular formula of the compound is C25H28ClN3O2SC_{25}H_{28}ClN_{3}O_{2}S, with a molecular weight of 470.0 g/mol. The structural complexity includes a benzyl group, a piperidine moiety, and an indole derivative, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC25H28ClN3O2S
Molecular Weight470.0 g/mol
CAS Number878054-59-2

The compound's mechanism of action is primarily associated with its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathophysiology of Alzheimer's disease (AD). By inhibiting these enzymes, the compound may enhance cholinergic neurotransmission, which is often impaired in neurodegenerative disorders.

Inhibition Studies

Recent studies indicate that this compound exhibits significant inhibition of AChE and BuChE:

  • AChE Inhibition : IC50 values suggest potent inhibitory activity, comparable to established AChE inhibitors.
  • BuChE Inhibition : The compound also demonstrates inhibitory effects on BuChE, which may contribute to its overall therapeutic profile against AD.

Biological Activity and Efficacy

Research has shown that this compound not only inhibits cholinesterases but also possesses antioxidant properties. These dual actions are beneficial in mitigating oxidative stress associated with neurodegeneration.

Case Studies

  • Neuroprotective Effects : In vitro studies have demonstrated that the compound protects neuronal cells from oxidative damage induced by hydrogen peroxide. This protective effect was assessed using PC12 cell lines, where it exhibited low toxicity and significant neuroprotection.
  • Anti-Aggregation Activity : The compound showed promise in reducing beta-amyloid aggregation, a hallmark of Alzheimer's pathology. Inhibition rates were measured at various concentrations, indicating a dose-dependent response.

Safety Profile

Safety assessments are crucial for evaluating the therapeutic potential of any new chemical entity. Preliminary toxicity studies reveal that this compound has a favorable safety profile with minimal cytotoxicity observed at therapeutic concentrations.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound ID & Source Key Structural Features Molecular Weight Notable Data
III-27 2-chlorotryptamine-derived acetamide with 4-nitrophenyl and 4-methylbenzyl groups 518.99 Yield: 45%; MP: 215–216°C; IR confirms sulfonyl (1349 cm⁻¹) and amide (1656 cm⁻¹) .
Thioether (sulfanyl) linkage instead of sulfonyl; 4-fluorobenzyl substituent 442.0 Piperidine ring retained; reduced electron-withdrawing effect due to thioether .
Trifluoromethylphenyl group replaces 2-chlorobenzyl; sulfonyl retained 521.6 Higher lipophilicity due to CF₃ group; molecular weight >500 suggests bioavailability challenges .
Triazolone core replaces indole; methylsulfonyl-piperidine moiety 441.9 Heterocyclic variation may alter target binding; no MP or solubility data .
Hydrazinecarbothioamide linked to indole; no sulfonyl group N/A Thiosemicarbazide moiety may enable metal chelation; crystal structure reported .

Substituent Effects on Physicochemical Properties

  • Sulfonyl vs. Thioether : Sulfonyl groups (e.g., target compound, III-27) enhance electron-withdrawing effects and stability compared to thioethers () .
  • Halogenated Benzyl Groups : The 2-chlorobenzyl group (target) vs. 4-fluorobenzyl () or trifluoromethylphenyl () alters lipophilicity and steric bulk, impacting membrane permeability .
  • Heterocyclic Variations : Replacement of indole with triazolone () or addition of hydrazinecarbothioamide () introduces distinct hydrogen-bonding and conformational properties .

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